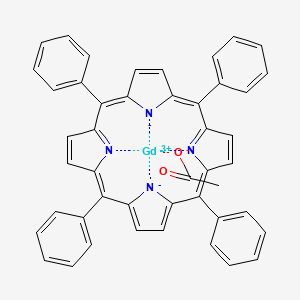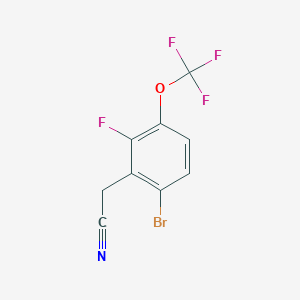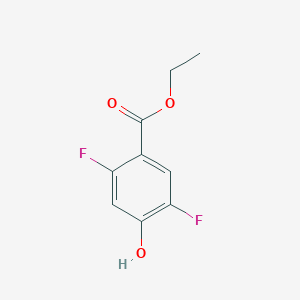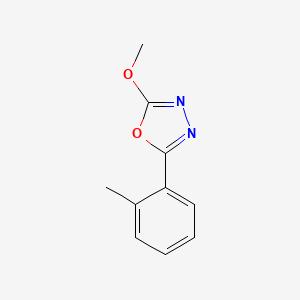
1,1,2,3,3-Pentafluoroprop-2-enylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,3-Pentafluoroprop-2-enylbenzene is an organic compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of five fluorine atoms attached to a prop-2-enyl group, which is in turn bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene typically involves the fluorination of appropriate precursors. One common method is the reaction of benzene with pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3,3-Pentafluoroprop-2-enylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,1,2,3,3-Pentafluoroprop-2-enylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluoroaromatic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring can undergo electrophilic aromatic substitution, while the fluorine atoms can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various derivatives with different properties.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate: Another fluoroaromatic compound with similar structural features.
1,1,2,2,3-Pentafluoropropane: A related compound with a different substitution pattern on the propene group.
Uniqueness
1,1,2,3,3-Pentafluoroprop-2-enylbenzene is unique due to its specific arrangement of fluorine atoms and the presence of a benzene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H5F5 |
|---|---|
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentafluoroprop-2-enylbenzene |
InChI |
InChI=1S/C9H5F5/c10-7(8(11)12)9(13,14)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
DCFLXZJTFHSORH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=C(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)

![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)

![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)




![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
